![molecular formula C7H5N3O2 B1525747 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1234616-77-3](/img/structure/B1525747.png)
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Overview
Description
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a highly intricate nucleoside analog . It showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves several steps. The yield is typically around 71% and results in a yellow solid . The process involves heating the reactants in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structure .Chemical Reactions Analysis
The chemical reactions involving 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid are complex and varied. The compound can undergo a variety of reactions, including methylation with methyl iodide .Physical And Chemical Properties Analysis
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a solid compound with a molecular weight of 163.14 . It has a melting point of 287–288 °C .Scientific Research Applications
1. Inhibitors of P21-Activated Kinase 4 (PAK4) The compound has been used to investigate the inhibitory mechanisms of PAK4, a kinase associated with a variety of cancers . The study used molecular dynamics simulations and binding free energy calculations to understand the binding modes and inhibitory mechanisms of four 7H-Pyrrolo[2,3-D]pyrimidine competitive inhibitors of PAK4 .
2. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers A series of new compounds, specifically halogenated ’ (E)-4-((7H-Pyrrolo[2,3-D]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized. These compounds showed promising cytotoxic effects against four different cancer cell lines . One of the compounds, 5k, emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Monopolar Spindle 1 (MPS1) Inhibitor
The compound has been used in the development of a highly selective MPS1 inhibitor based on a 7H-Pyrrolo[2,3-D]pyrimidine-5-carbonitrile scaffold . This inhibitor was found to effectively mitigate human TNBC cell proliferation .
Nitric Oxide Production Inhibitors
A series of compounds were designed and synthesized based on the hybridization of 7H-Pyrrolo[2,3-D]pyrimidine and cinnamamide fragments to develop novel NO production inhibitors .
5. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors The compound has been used in the design and synthesis of a series of HPK1 inhibitors with 7H-Pyrrolo[2,3-D]pyrimidine scaffold . One of the compounds, 31, showed potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases .
Mechanism of Action
Target of Action
Pyrrolopyrimidine compounds are known to have significant biological activities and are potential candidates for pharmaceutical industries .
Mode of Action
It’s worth noting that pyrrolopyrimidine compounds are often involved in inhibiting certain enzymes or receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Compounds of the pyrrolopyrimidine class are known to play roles in various biochemical pathways, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
It’s worth noting that pyrrolopyrimidine compounds often have significant biological activities, which can result in various cellular effects .
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULVWVAFBHGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725543 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid | |
CAS RN |
1234616-77-3 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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